Scaffold-Dependent Binding Mode Differentiation: Empesertib vs. BAY 1217389 ATP-Site Occupancy
Empesertib (triazolopyridine series) and BAY 1217389 (imidazopyrazine series) are both ATP-competitive Mps1 inhibitors yet bind to differently shaped pockets of the kinase utilizing distinct interaction networks [1]. This structural differentiation was deliberately engineered to provide risk mitigation through chemical diversity in parallel clinical development programs [1]. The triazolopyridine series required optimization from moderate HTS potency to achieve clinical candidacy, whereas the imidazopyrazine series started with >10-fold higher initial potency but suffered from poor metabolic stability that demanded separate optimization strategies [1].
| Evidence Dimension | Chemical scaffold and Mps1 ATP-site binding pocket engagement |
|---|---|
| Target Compound Data | Triazolopyridine scaffold; addresses distinct binding pocket with specific interaction network |
| Comparator Or Baseline | BAY 1217389 (imidazopyrazine scaffold; addresses different binding pocket with alternative interaction network) |
| Quantified Difference | Structurally distinct chemical classes with non-overlapping binding interactions; initial HTS hit potencies differed by >10-fold between series |
| Conditions | X-ray crystallography; Mps1 kinase ATP-binding site structural analysis |
Why This Matters
Procurement of Empesertib provides access to a chemically distinct Mps1 inhibitor scaffold, enabling orthogonal validation studies and mitigating series-specific off-target liabilities.
- [1] Schulze VK, et al. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. J Med Chem. 2020;63(15):8025-8042. View Source
